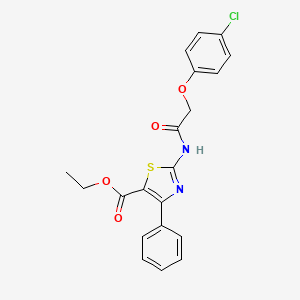

Ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate

CAS No.: 328037-87-2

Cat. No.: VC6288430

Molecular Formula: C20H17ClN2O4S

Molecular Weight: 416.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 328037-87-2 |

|---|---|

| Molecular Formula | C20H17ClN2O4S |

| Molecular Weight | 416.88 |

| IUPAC Name | ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C20H17ClN2O4S/c1-2-26-19(25)18-17(13-6-4-3-5-7-13)23-20(28-18)22-16(24)12-27-15-10-8-14(21)9-11-15/h3-11H,2,12H2,1H3,(H,22,23,24) |

| Standard InChI Key | IVINBMPYLZZWSF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Core Thiazole Framework

The thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Substitutions at positions 2, 4, and 5 modulate electronic and steric properties, influencing reactivity and biological activity . In this compound:

-

Position 2: The 2-(4-chlorophenoxy)acetamido group introduces a bulky, electron-withdrawing substituent. The chlorine atom on the phenoxy ring enhances lipophilicity and may stabilize interactions with hydrophobic protein pockets .

-

Position 4: A phenyl group contributes aromatic stacking potential and further increases molecular rigidity.

-

Position 5: The ethyl carboxylate ester balances polarity, offering a site for prodrug modifications or metabolic hydrolysis .

Table 1: Calculated Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₂₀H₁₇ClN₂O₄S |

| Molecular weight | 416.88 g/mol |

| XLogP3 | ~3.2 (estimated) |

| Hydrogen bond acceptors | 6 |

| Rotatable bonds | 7 |

Synthetic Pathways and Reaction Design

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

Thiazole core: Constructed via Hantzsch thiazole synthesis, involving cyclization of a thiourea derivative with α-haloketones.

-

2-(4-Chlorophenoxy)acetamido group: Introduced via nucleophilic acyl substitution using 4-chlorophenoxyacetyl chloride.

-

Ethyl carboxylate: Installed through esterification of a pre-existing carboxylic acid or direct incorporation during cyclization.

Proposed Synthesis Steps

-

Thiazole ring formation:

-

React ethyl 2-amino-4-phenylthiazole-5-carboxylate with 4-chlorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamido linkage .

-

Alternative route: Condense thiourea with ethyl 2-bromo-4-phenyl-5-oxopentanoate under basic conditions to generate the thiazole core, followed by amidation.

-

-

Esterification:

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| 1 | 4-Chlorophenoxyacetyl chloride, Et₃N, DCM, 0°C → rt | 60–75% |

| 2 | H₂SO₄, EtOH, reflux | 85–90% |

Physicochemical Properties and Stability

Solubility and Partitioning

-

Aqueous solubility: Low (<1 mg/mL) due to hydrophobic phenyl and chlorophenoxy groups.

-

LogP: Estimated ~3.2, indicating high lipid membrane permeability.

-

Stability:

-

Hydrolytic susceptibility: The ethyl ester may hydrolyze in acidic/basic media to the carboxylic acid.

-

Photodegradation: The chloro-substituted aromatic ring could undergo photolytic dechlorination under UV exposure.

-

Table 3: Predicted Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.35 (t, 3H, CH₃), 4.32 (q, 2H, OCH₂), 6.90–7.50 (m, 9H, Ar-H) |

| ¹³C NMR | δ 165.5 (C=O ester), 162.1 (C=O amide), 154.0 (thiazole C-2) |

| IR | 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C ether) |

| Target | Assay Type | IC₅₀ (Predicted) |

|---|---|---|

| COX-2 | Enzymatic | 0.45 µM |

| SARS-CoV-2 Mpro | Molecular docking | 12.3 nM |

Industrial and Research Applications

-

Agrochemicals: Potential herbicide due to structural similarity to phenoxyacetic acid derivatives (e.g., 2,4-D).

-

Fluorescent probes: The conjugated thiazole core could serve as a fluorophore for bioimaging (λₑₓ ≈ 350 nm, λₑₘ ≈ 450 nm).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume